1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine
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Overview
Description
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine is a chemical compound with the molecular formula C12H16F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a piperidin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxyphenyl Intermediate: The difluoromethoxy group is introduced to the phenyl ring through a nucleophilic substitution reaction using difluoromethylating agents.
Attachment to Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the desired piperidin-3-amine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its interactions with various biomolecules.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant.
Trifluoromethylphenylpiperidine: Another compound with similar structural features but different pharmacological properties.
Uniqueness
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-3-amine is a synthetic compound with potential therapeutic applications. Its structure includes a difluoromethoxy group and a piperidine ring, which contribute to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H18F2N2O
- IUPAC Name : this compound
The compound's unique structure enhances its lipophilicity, allowing it to traverse biological membranes effectively.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The difluoromethoxy group enhances the compound's affinity for certain targets, potentially modulating their activity. This can lead to various pharmacological effects, including:
- Receptor Binding : The compound is investigated for its potential as a ligand in receptor binding studies.
- Enzyme Modulation : It may interact with enzymes involved in metabolic pathways, influencing their activity and thus affecting physiological processes.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that piperidine derivatives exhibit antiviral properties. For instance, similar compounds have shown effectiveness against viruses such as HIV and HSV-1 .
- Antibacterial and Antifungal Properties : Certain derivatives of piperidine have demonstrated activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa .
Antiviral Activity
A study on related piperidine derivatives highlighted their potential against HIV-1 and other viruses. Compounds structurally similar to this compound were tested in vitro, revealing moderate protection against viral replication .
Enzyme Inhibition
Research has also focused on the inhibition of enzymes such as β-secretase (BACE1), which is crucial in Alzheimer's disease pathology. Compounds with similar structural motifs have shown selective inhibition of BACE1, suggesting a potential therapeutic role in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
Compound Name | Antiviral Activity | Enzyme Inhibition | Notes |
---|---|---|---|
This compound | Moderate | Potential BACE1 inhibitor | Unique difluoromethoxy group enhances activity |
3-Phenylpiperidine Derivatives | High | Various enzymes | Broad spectrum antiviral properties |
Piperazine Derivatives | Moderate | Non-specific | Effective against bacterial strains |
Properties
IUPAC Name |
1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c14-13(15)18-12-5-3-10(4-6-12)8-17-7-1-2-11(16)9-17/h3-6,11,13H,1-2,7-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDSQMAZHGVHHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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